molecular formula C12H19O5- B12532364 3-(Butoxycarbonyl)-2-hydroxy-3-methylhex-5-enoatato CAS No. 676257-69-5

3-(Butoxycarbonyl)-2-hydroxy-3-methylhex-5-enoatato

Cat. No.: B12532364
CAS No.: 676257-69-5
M. Wt: 243.28 g/mol
InChI Key: HPKYXVXAUVGFFJ-UHFFFAOYSA-M
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Description

3-(Butoxycarbonyl)-2-hydroxy-3-methylhex-5-enoatato is an organic compound that features a butoxycarbonyl group, a hydroxy group, and a methyl group attached to a hex-5-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butoxycarbonyl)-2-hydroxy-3-methylhex-5-enoatato typically involves the protection of amino functions using tert-butoxycarbonyl (Boc) groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is advantageous due to its efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(Butoxycarbonyl)-2-hydroxy-3-methylhex-5-enoatato undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc group can be substituted under acidic conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, carbonyl compounds, and deprotected amines.

Scientific Research Applications

3-(Butoxycarbonyl)-2-hydroxy-3-methylhex-5-enoatato has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Butoxycarbonyl)-2-hydroxy-3-methylhex-5-enoatato involves the protection of amino groups by forming a stable Boc derivative. This protection is crucial in multi-step organic syntheses to prevent unwanted side reactions. The Boc group can be selectively removed under mild acidic conditions, allowing for the controlled deprotection of the amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Butoxycarbonyl)-2-hydroxy-3-methylhex-5-enoatato is unique due to its specific combination of functional groups, which provides versatility in chemical reactions and applications. Its ability to undergo selective deprotection under mild conditions makes it particularly valuable in complex organic syntheses .

Properties

CAS No.

676257-69-5

Molecular Formula

C12H19O5-

Molecular Weight

243.28 g/mol

IUPAC Name

3-butoxycarbonyl-2-hydroxy-3-methylhex-5-enoate

InChI

InChI=1S/C12H20O5/c1-4-6-8-17-11(16)12(3,7-5-2)9(13)10(14)15/h5,9,13H,2,4,6-8H2,1,3H3,(H,14,15)/p-1

InChI Key

HPKYXVXAUVGFFJ-UHFFFAOYSA-M

Canonical SMILES

CCCCOC(=O)C(C)(CC=C)C(C(=O)[O-])O

Origin of Product

United States

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